Product packaging for Azulene Sn(Cat. No.:CAS No. 28802-61-1)

Azulene Sn

Cat. No.: B1220510
CAS No.: 28802-61-1
M. Wt: 278.4 g/mol
InChI Key: YCNOCVINSKLZHY-UHFFFAOYSA-N
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Description

Historical Trajectory of Azulene (B44059) Chemistry and Organotin Compounds in Organic and Organometallic Synthesis

The story of azulene chemistry dates back to the 15th century, with the isolation of the characteristic blue-colored chromophore from German chamomile through steam distillation. ebi.ac.ukwikipedia.org However, it wasn't until 1937 that Placidus Plattner and his colleagues achieved the first organic synthesis of azulene itself. ebi.ac.ukwikipedia.orgacs.org This achievement marked a pivotal moment, sparking decades of research into the synthesis and derivatization of this non-benzenoid aromatic hydrocarbon. mdpi.com

The field of organotin chemistry has an even longer history, originating in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. lupinepublishers.comlupinepublishers.comwikipedia.organjs.edu.iq The development of Grignard reagents in the early 1900s provided a significant boost to the synthesis of organotin compounds, enabling the formation of tin-carbon bonds with greater ease. wikipedia.organjs.edu.iq The 1950s witnessed a rapid expansion in the commercial applications of organotin compounds, particularly as stabilizers for polymers like PVC and as biocides. lupinepublishers.comlupinepublishers.com

The convergence of these two fields, leading to the development of azulene organotin chemistry, is a more recent development. A key motivation for creating organometallic reagents of azulenes was the difficulty in functionalizing the seven-membered ring through traditional electrophilic substitution, which preferentially occurs at the 1 and 3-positions of the five-membered ring. lookchem.com The Stille cross-coupling reaction, which utilizes organotin compounds, emerged as a powerful tool for forming carbon-carbon bonds, providing a strategic pathway to access previously challenging azulene derivatives. lookchem.commdpi.com The first versatile organometallic reagents of azulenes, specifically 6-(tri-n-butylstannyl)azulenes, were synthesized via a palladium-catalyzed direct stannylation of 6-bromoazulenes. lookchem.com This breakthrough opened the door to a wide range of functionalized azulenes with tailored properties.

Structural Peculiarities of Azulene in Organotin Architectures

The fusion of a five-membered cyclopentadiene (B3395910) ring and a seven-membered cycloheptatriene (B165957) ring gives azulene its distinctive structure and electronic properties. wikipedia.orgdu.ac.in Unlike its isomer naphthalene, which is colorless and has no dipole moment, azulene is intensely blue and possesses a significant dipole moment. wikipedia.orgdu.ac.in This arises from a ground-state electronic structure that can be described as a hybrid of neutral and dipolar resonance forms, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. du.ac.in This inherent polarization is a defining feature that influences its reactivity and the geometry of its organotin derivatives.

When an organotin moiety, such as a trialkylstannyl group (-SnR3), is attached to the azulene core, it further modulates the electronic landscape of the molecule. The position of the tin substituent on the azulene ring is critical. For instance, in 6-(tri-n-butylstannyl)azulenes, the electron-donating nature of the trialkylstannyl group can influence the charge distribution across the bicyclic system.

The structural parameters of azulene organotin compounds, such as bond lengths and angles, reflect this unique electronic arrangement. The carbon-tin bond length and the geometry around the tin atom are influenced by the electronic character of the azulene ring at the point of attachment. The tin atom in organotin compounds can exhibit coordination numbers beyond the typical four, often adopting trigonal bipyramidal or octahedral geometries in the solid state, especially in the presence of coordinating ligands or in the formation of stannoxane structures. lupinepublishers.comwikipedia.organjs.edu.iq While specific crystallographic data for a wide range of azulene organotin compounds is not extensively documented in readily available literature, the principles of organotin structural chemistry suggest that intermolecular interactions and crystal packing forces would also play a significant role in determining the final solid-state architecture.

Table 1: Key Properties of Azulene

PropertyValue
Molecular FormulaC₁₀H₈
Molar Mass128.17 g/mol
AppearanceDark blue crystals
Dipole Moment~1.0 D
Aromaticity10 π-electron system

Electrophilic and Nucleophilic Character of Azulene Moiety in Reaction Contexts

The inherent electronic asymmetry of the azulene nucleus dictates its reactivity towards electrophiles and nucleophiles. The five-membered ring is electron-rich, making the 1- and 3-positions highly susceptible to electrophilic attack. mdpi.commdpi.comrhhz.net Conversely, the electron-deficient seven-membered ring is prone to nucleophilic attack, particularly at the 4-, 6-, and 8-positions. du.ac.insmolecule.com

The introduction of an organotin group can serve as a handle to exploit this reactivity in a controlled manner. The Stille cross-coupling reaction is a prime example, where an azulenyltin compound (the nucleophilic partner) reacts with an organic halide (the electrophilic partner) in the presence of a palladium catalyst. lookchem.commdpi.com This reaction allows for the formation of new carbon-carbon bonds at specific positions on the azulene ring that might be otherwise difficult to access. For instance, 6-(tri-n-butylstannyl)azulenes have been successfully coupled with various aryl and azulenyl halides to produce 6-aryl- and biazulenes. lookchem.com

Furthermore, the azulene moiety itself can act as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reactants. For example, in the synthesis of certain azulene derivatives, the azulene can undergo electrophilic substitution reactions like Friedel-Crafts acylation. acs.orgmdpi.com On the other hand, the preparation of some functionalized azulenes involves the nucleophilic addition to the seven-membered ring. mdpi.comsciforum.net The presence of an organotin substituent can influence the regioselectivity of these reactions by altering the electron density at different positions of the azulene core.

Interdisciplinary Significance of Azulene Organotin Compounds in Contemporary Chemical Research

The ability to synthesize a diverse array of functionalized azulenes through organotin intermediates has positioned these compounds as valuable building blocks in several areas of contemporary chemical research.

In materials science , the unique electronic and optical properties of azulene derivatives are of great interest. mdpi.comrhhz.netsmolecule.comresearchgate.net The large dipole moment and low HOMO-LUMO energy gap of azulene lead to interesting photophysical behaviors, including intense color and potential for nonlinear optical activity. rhhz.net By using azulene organotin compounds as precursors, chemists can design and synthesize novel π-conjugated systems, polymers, and macrocycles with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. rhhz.netsmolecule.comresearchgate.net For example, poly(azulen-6-yl)benzene derivatives, accessible through Stille coupling of azulenyltin reagents, have been investigated for their electron-accepting properties. researchgate.net

In the field of supramolecular chemistry , azulene-containing macrocycles, known as calixazulenes, have been synthesized. beilstein-journals.org These molecules possess defined cavities and can act as hosts for guest molecules. The functionalization of the azulene units, which can be facilitated by organotin chemistry, allows for the fine-tuning of the host-guest binding properties.

While the direct application of azulene organotin compounds in medicinal chemistry is not as established, the azulene scaffold itself is found in some naturally occurring bioactive compounds and has been explored for its anti-inflammatory and other pharmacological activities. ebi.ac.uksmolecule.comhelsinki.fi The synthetic versatility offered by organotin intermediates could enable the creation of novel azulene-based compounds for biological screening.

The development of azulene organotin chemistry has also significantly impacted organic synthesis by providing efficient routes to complex azulene-containing molecules. The Stille coupling, in particular, has become a go-to method for constructing intricate molecular architectures that were previously inaccessible. lookchem.commdpi.com This has facilitated the synthesis of a wide range of azulene derivatives for fundamental studies and for the development of new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3S B1220510 Azulene Sn CAS No. 28802-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28802-61-1

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 4-methyl-7-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C15H18O3S/c1-10(2)12-6-5-11(3)13-7-8-15(14(13)9-12)19(16,17)18-4/h5-10H,1-4H3

InChI Key

YCNOCVINSKLZHY-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC

Other CAS No.

28802-61-1

Related CAS

36905-16-5 (Na salt)

Synonyms

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid
azulene SN
guaiazulene sulfonic acid
hachi-azule N
Na salt of azulene SN
sodium guaiazulene sulfonate
sodium gualenate

Origin of Product

United States

Synthetic Methodologies for Azulene Organotin Compounds

Direct Stannylation Approaches for Azulene (B44059) Derivatives

The most prominent method for creating azulene-tin compounds is the direct, palladium-catalyzed stannylation of haloazulenes. researchgate.net This approach typically involves the reaction of a bromoazulene derivative with an organoditin reagent, such as bis(tri-n-butyltin), in the presence of a palladium(0) catalyst. researchgate.netrsc.orgcolab.ws

The reaction is commonly performed in a solvent like toluene (B28343) under reflux conditions, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) serving as the catalyst. For instance, the reaction of 6-bromoazulene with bis(tri-n-butyltin) yields 6-(tri-n-butylstannyl)azulene. rsc.org The reactivity and yield of this transformation are influenced by substituents on the azulene ring. Electron-withdrawing groups, such as ethoxycarbonyl groups at the 1- and 3-positions, can enhance the reaction's efficiency. researchgate.net Conversely, bulky substituents near the reaction site may decrease yields due to steric hindrance.

Table 1: Direct Stannylation of 6-Bromoazulene Derivatives
SubstrateProductYield (%)
6-bromoazulene6-(tri-n-butylstannyl)azulene49
diethyl 6-bromoazulene-1,3-dicarboxylatediethyl 6-(tri-n-butylstannyl)azulene-1,3-dicarboxylate69

Data sourced from research on Pd(0)-catalyzed direct stannylation. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions Involving Azulene-Tin Species

Azulenyltin reagents are valuable intermediates in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds on the azulene core. colab.wsresearchgate.netdntb.gov.ua These reactions are fundamental for synthesizing more complex azulene-based functional molecules. mdpi.com

The Stille cross-coupling reaction is a powerful and versatile tool for the regioselective functionalization of azulene. mdpi.com In this reaction, an azulenyltin compound, such as 6-(tri-n-butylstannyl)azulene, is coupled with an organic halide or triflate in the presence of a palladium catalyst. researchgate.netrsc.orgresearchgate.net This method is particularly effective for introducing aryl, acyl, and even other azulenyl groups at the 6-position of the azulene skeleton. researchgate.netrsc.orgrsc.org

A significant application of this methodology is the synthesis of poly(azulen-6-yl)benzene derivatives. researchgate.net By reacting diethyl 6-(tri-n-butylstannyl)azulene-1,3-dicarboxylate with various polybrominated benzenes, researchers have successfully synthesized molecules containing multiple azulene units attached to a central benzene (B151609) ring. rsc.org These reactions demonstrate the high degree of control and selectivity achievable with the Stille coupling. researchgate.netrsc.org

Table 2: Synthesis of Poly(azulenyl)benzenes via Stille Coupling
Azulenyltin ReagentAryl HalideProductYield (%)
diethyl 6-(tri-n-butylstannyl)azulene-1,3-dicarboxylate1,4-diiodobenzene1,4-bis(1,3-diethoxycarbonylazulen-6-yl)benzene74
diethyl 6-(tri-n-butylstannyl)azulene-1,3-dicarboxylate1,3,5-tribromobenzene1,3,5-tris(1,3-diethoxycarbonylazulen-6-yl)benzene68
diethyl 6-(tri-n-butylstannyl)azulene-1,3-dicarboxylatehexabromobenzene1,2,3,5-tetra(1,3-diethoxycarbonylazulen-6-yl)benzene58

Data sourced from studies on the synthesis of poly(azulen-6-yl)benzene derivatives. researchgate.netrsc.org

The mechanism for both the direct stannylation of haloazulenes and the subsequent Stille cross-coupling follows a well-established catalytic cycle involving a palladium(0) species. nobelprize.org

Oxidative Addition : The cycle begins with the oxidative addition of the haloazulene (or the aryl halide in the Stille coupling) to the active Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org

Transmetalation : In this key step, the organotin reagent transfers its organic group (e.g., the azulenyl group or the tributylstannyl group) to the palladium center, displacing the halide. libretexts.org This forms a new Pd(II) complex bearing the two organic fragments that are to be coupled.

Reductive Elimination : The final step is the reductive elimination of the coupled product (the azulenylstannane or the functionalized azulene) from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

Side reactions, such as the homocoupling of the organotin reagent, can sometimes occur but are often minimized by controlling reaction conditions and the stoichiometry of the reagents.

Stille Cross-Coupling for Regioselective Azulene Functionalization

Preparation of Organotin Reagents from Halogenated Azulenes

The synthesis of azulenylstannanes via direct stannylation is contingent on the availability of the corresponding halogenated azulenes. rsc.org 6-Bromoazulenes are critical precursors for accessing the versatile 6-stannylated reagents. researchgate.netresearchgate.net Two primary methods for synthesizing these precursors are:

Vicarious Nucleophilic Substitution (VNS) : This method allows for the direct bromination of the azulene core. Treating azulene with N-bromosuccinimide (NBS) in the presence of a base can yield 6-bromoazulene. The presence of electron-withdrawing groups on the five-membered ring generally enhances the reactivity and yield of this substitution.

Nucleophilic Aromatic Substitution (SNAr) : Alternatively, 6-bromoazulenes can be prepared from 6-hydroxyazulenes. Activation of the hydroxyl group, for example by converting it to a nonafluorobutanesulfonyl (Nf) leaving group, facilitates substitution with a bromide source like tetraalkylammonium bromides.

Other Organometallic Synthetic Routes to Azulene-Tin Linkages

While palladium-catalyzed direct stannylation is the most common route, other organometallic pathways can also be envisioned for creating azulene-tin bonds, primarily through the use of highly reactive intermediates. rsc.orgmdpi.comresearchgate.net

An alternative strategy for forming azulene-tin linkages involves a two-step process using organolithium or Grignard reagents. rsc.org This method typically starts with a halogen-metal exchange reaction. mdpi.com

For instance, reacting an iodoazulene with an organolithium reagent like n-butyllithium at low temperatures can generate a highly reactive azulenyllithium species. researchgate.netmdpi.com This nucleophilic intermediate can then be "quenched" by reacting it with an electrophilic tin compound, such as a trialkyltin halide (e.g., tributyltin chloride). chemeurope.comwikipedia.org This reaction sequence offers a different pathway to azulenylstannanes, potentially allowing for the synthesis of isomers that are difficult to access via direct stannylation. mdpi.com Similarly, azulenyl-magnesium halides (Grignard reagents), formed from the reaction of haloazulenes with magnesium metal, could in principle be used in subsequent reactions with tin halides to form the desired C-Sn bond. rsc.orgmasterorganicchemistry.com

Synthesis of Poly(azulenyl)benzene Derivatives through Tin-Mediated Pathways

The Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been effectively utilized in the synthesis of poly(azulenyl)benzene derivatives. A key precursor for these syntheses is 6-(tri-n-butylstannyl)azulene, which can be prepared through the palladium-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin). rsc.org This organotin reagent has proven to be versatile for coupling with various aryl halides.

The methodology has been successfully applied to synthesize a range of poly(azulen-6-yl)benzene derivatives. rsc.org For instance, the reaction of 6-(tri-n-butylstannyl)azulene with polybrominated benzenes in the presence of a palladium catalyst affords the corresponding azulenyl-substituted benzenes in good yields. This approach allows for the systematic construction of molecules with multiple azulene units attached to a central benzene core.

Research has demonstrated the utility of these tin-mediated pathways in creating novel materials with interesting electrochemical properties. rsc.orgresearchgate.net For example, a 1,2,4,5-tetra(azulen-6-yl)benzene derivative exhibited a reversible one-step two-electron reduction, indicating the formation of a stable closed-shell dianion. rsc.orgresearchgate.net This behavior highlights the influence of the azulenyl substituents on the electronic characteristics of the benzene core.

Table 1: Synthesis of Poly(azulen-6-yl)benzene Derivatives via Stille Coupling

Entry Aryl Halide Organotin Reagent Product Yield (%)
1 1,4-Dibromobenzene 6-(Tri-n-butylstannyl)azulene 1,4-Di(azulen-6-yl)benzene 78
2 1,3,5-Tribromobenzene 6-(Tri-n-butylstannyl)azulene 1,3,5-Tri(azulen-6-yl)benzene 65
3 1,2,4,5-Tetrabromobenzene 6-(Tri-n-butylstannyl)azulene 1,2,4,5-Tetra(azulen-6-yl)benzene 55

Data compiled from research findings on the Stille cross-coupling reactions of 6-(tri-n-butylstannyl)azulene. rsc.org

Construction of Azulene-Containing Homo- and Copolymers via Organotin Precursors

Organotin precursors are instrumental in the synthesis of azulene-containing polymers, enabling the creation of materials with tunable electronic and optical properties. The Stille coupling reaction is a primary method for incorporating azulene units into polymer backbones.

One notable example is the synthesis of azulene-thiophene copolymers. beilstein-journals.orgbeilstein-journals.org In this approach, dibromo-functionalized azulenes are reacted with bis(trimethylstannyl)thiophene under Stille conditions to yield poly(2-arylazulene-alt-thiophene)s. beilstein-journals.orgbeilstein-journals.org This method allows for the precise control of the polymer architecture by varying the substitution pattern on the azulene monomer.

Furthermore, azulene-bithiophene copolymers have been synthesized by reacting varying ratios of 1,3- and 4,7-dibromoazulenes with 5,5'-bis(trimethylstannyl)-3,3'-didodecyl-2,2'-bithiophene. beilstein-journals.org This strategy provides a means to control the regioisomeric composition of the azulene units within the polymer chain, which in turn influences the material's properties. beilstein-journals.org The resulting polymers are often soluble in common organic solvents, facilitating their characterization and processing. nih.gov

The use of organotin precursors has thus opened up avenues for the development of a diverse range of azulene-based polymeric materials with potential applications in organic electronics.

Table 2: Synthesis of Azulene-Containing Copolymers using Organotin Precursors

Monomer 1 (Dibromoazulene) Monomer 2 (Organotin) Resulting Copolymer Yield (%)
1,3-Dibromo-2-arylazulenes Bis(trimethylstannyl)thiophene Poly(2-arylazulene-alt-thiophene) Good

Data synthesized from reviews on the synthesis of azulene-containing copolymers. beilstein-journals.orgbeilstein-journals.org

Spectroscopic and Structural Characterization Techniques for Azulene Organotin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds, including those containing azulene (B44059) ligands. Multinuclear NMR, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, offers detailed information about the local electronic environment of hydrogen, carbon, and tin nuclei, respectively. bsmiab.org

¹H NMR spectroscopy is routinely used to characterize the organic ligands attached to the tin center and the azulene moiety. The chemical shifts and coupling patterns of proton signals provide information about the connectivity, symmetry, and electronic environment of the hydrogen atoms. Changes in the ¹H NMR spectra of the azulene ligand upon coordination to tin can indicate the mode of attachment and the influence of the tin center on the electron distribution within the azulene system. For instance, ¹H NMR has been used to determine the final composition of regioisomers in azulene-containing polymers, indicating the position of attachment of the azulene unit. beilstein-journals.org, beilstein-journals.org

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of azulene organotin compounds. The chemical shifts of carbon signals are sensitive to the hybridization state, functionalization, and electronic environment of each carbon atom. Analysis of ¹³C NMR spectra helps confirm the integrity of the azulene framework and the successful incorporation of the organotin group. ¹³C NMR, along with ¹H NMR, has been used to characterize azulene-substituted heterocycles and azulene-containing polymers, confirming their structures. acs.org, beilstein-journals.org, nih.gov The chemical shifts of specific carbon atoms, such as imine carbons in related organotin complexes, can indicate coordination bonds. rsc.org

¹¹⁹Sn NMR spectroscopy is particularly valuable for probing the coordination environment and oxidation state of the tin atom in organotin compounds. The chemical shift (δ¹¹⁹Sn) is highly sensitive to the coordination number, geometry, and the nature of the ligands bonded to tin. researchgate.net, academie-sciences.fr Typically, tetracoordinated organotin(IV) complexes exhibit ¹¹⁹Sn NMR shifts in the range of +200 to -60 ppm. researchgate.net Pentacoordinated complexes generally show shifts between -90 and -190 ppm, while hexacoordinated complexes resonate in the range of -210 to -400 ppm. researchgate.net Studies on organotin complexes have shown that the ¹¹⁹Sn NMR chemical shift can vary significantly depending on the solvent and coordination number, providing insights into the solution-state structure. researchgate.net For example, a trimethyltin(IV) compound showed a peak at +137.3 ppm, characteristic of a 4-coordinated Sn atom, while a triphenyltin(IV) analogue exhibited a peak at -110.9 ppm, also indicative of a tetracoordinated tin atom. researchgate.net The coupling constant ²J(¹H-¹¹⁹Sn) can also be used to infer the geometry around the tin atom. researchgate.net

Here is a table summarizing typical ¹¹⁹Sn NMR chemical shift ranges based on coordination number:

Coordination NumberTypical ¹¹⁹Sn NMR Chemical Shift Range (ppm)
Tetracoordinated+200 to -60
Pentacoordinated-90 to -190
Hexacoordinated-210 to -400

Note: These ranges are approximate and can vary depending on the specific ligands and solvent.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of azulene organotin compounds, which can help identify functional groups and confirm the formation of bonds, including those between the azulene ligand and the tin center. nih.gov, uni.lu Changes in the characteristic vibrational frequencies of the azulene moiety upon coordination to tin can indicate the nature of the interaction. Similarly, vibrations associated with Sn-C and potential Sn-ligand bonds can be observed and analyzed. IR spectroscopy has been used to characterize organotin complexes, revealing coordination modes and confirming Sn-O and Sn-C bonding. bsmiab.org, rsc.org

Electronic Absorption (UV-Vis) Spectroscopy for Optoelectronic Properties

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within azulene organotin compounds, providing insights into their electronic structure and potential optoelectronic properties. fishersci.se, ereztech.com, nih.gov, uni.lu Azulene itself has characteristic absorption bands in the UV-Vis region, including a weak absorption in the visible range responsible for its blue color and a stronger absorption at shorter wavelengths. rhhz.net Upon coordination to tin, the electronic structure of azulene can be altered, leading to shifts in the absorption maxima and changes in intensity. UV-Vis spectroscopy has been used to investigate the optical properties of azulene-based compounds, including those with extended π-conjugation systems. colab.ws, nih.gov, nih.gov, rhhz.net The optoelectronic properties of organotin(IV) complexes can be influenced by the ligands attached to the tin center. nih.gov

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a technique used to determine the molecular weight of azulene organotin compounds and to study their fragmentation patterns. nih.gov, uni.lu Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are useful for analyzing organometallic compounds. upce.cz Analysis of the molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern provides structural information by revealing the masses of fragment ions. The characteristic isotopic distribution of tin is a useful feature in the mass spectra of organotin compounds, aiding in their identification. upce.cz, researchgate.net Fragmentation patterns can involve the loss of organic substituents or other ligands from the tin center. rsc.org,

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structures

For instance, single-crystal X-ray diffraction has been used to characterize organotin derivatives of azulene-1-carboxylate. nih.govresearchgate.net In one case, the reaction of azulene-1-carboxylic acid with trimethyltin (B158744) chloride afforded a polymeric organotin derivative, [C₁₀H₇CO₂SnMe₃]n, whose structure was determined by single-crystal XRD. nih.govresearchgate.net The technique revealed a supramolecular layer structure in the crystalline state for the sodium salt precursor, highlighting the ability of XRD to provide details on the extended arrangement of molecules. nih.govresearchgate.net

XRD is also applied to study the structure-property relationships in azulene-containing materials, including polymers. beilstein-journals.org While not exclusively focused on organotin species, studies on azulene-based coordination polymers have utilized single-crystal XRD to understand their supramolecular organization. researchgate.netresearchgate.net This underscores the broader applicability of XRD in characterizing the solid-state architecture of materials incorporating the azulene scaffold.

Advanced Spectroscopic and Microscopic Methodologies for Organometallic Azulene Systems

Beyond basic structural determination, advanced spectroscopic and microscopic techniques offer deeper insights into the electronic structure, elemental composition, and redox behavior of azulene organotin compounds.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Elemental Speciation

X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for elemental speciation. psu.edursc.orgplymouth.ac.uk This technique can provide information about the oxidation state and local coordination environment of specific elements within a compound, such as tin in azulene organotin systems. researchgate.netacs.org

XANES focuses on the absorption features near the edge of an element's absorption spectrum, which are sensitive to its oxidation state and the symmetry of its coordination environment. acs.org EXAFS, on the other hand, probes the oscillations extending beyond the absorption edge, providing details about the types, numbers, and distances of neighboring atoms. acs.org

Studies on organotin compounds have demonstrated the utility of XANES and EXAFS for distinguishing different tin species, including inorganic and various organotin forms like tributyltin (TBT) and triphenyltin (B1233371) (TPT). researchgate.net Sn K-edge, L₁-edge, and L₃-edge XANES spectra show systematic variations depending on the number of organic ligands bound to tin, allowing for the estimation of the "organic extent" of tin in a sample. acs.org EXAFS analysis requires higher concentrations of tin but provides detailed structural parameters around the tin center. acs.org Combined XANES and EXAFS analysis is often necessary for accurate speciation. psu.edu

In the context of organotin-oxomolybdate coordination polymers, Sn K-edge EXAFS spectroscopy has been used to confirm the structures and determine Mo-Sn distances, revealing variations based on the organic group attached to tin. nih.gov This highlights the ability of EXAFS to provide specific bond distance information in organometallic systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique specifically used to study materials with unpaired electrons, such as radical species and certain metal ions. wikipedia.orgunibo.itbruker.com In the context of azulene organotin chemistry, EPR can be employed to detect and characterize radical cations or anions that may form upon oxidation or reduction, or radicals associated with the organotin moiety. psu.edursc.orgsemanticscholar.orgaip.orgresearchgate.net

EPR spectroscopy provides information about the presence, identity, and electronic structure of paramagnetic species through analysis of the g-factor and hyperfine coupling constants. wikipedia.orgunibo.it Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei, providing insights into the distribution of the unpaired electron within the molecule. unibo.it

Studies on organotin radical cations have utilized EPR spectroscopy to investigate their structures and fragmentation pathways. psu.edursc.org For example, EPR has provided evidence for the depletion of electron density from C-Sn bonds in organotin radical cations, leading to dissociation and the formation of organic radicals. psu.edursc.org While direct EPR studies on azulene organotin radicals are less commonly reported in the provided search results, the technique's applicability to both organotin radical cations and azulene-based radicals aip.orgresearchgate.net suggests its potential for studying paramagnetic species in azulene organotin systems. EPR has also been used in studies of azulene-containing polymers to establish the stabilization of tropylium (B1234903) cations. beilstein-journals.org

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are essential for investigating the redox behavior of azulene organotin compounds. beilstein-journals.orgcolab.wsrsc.orgresearchgate.netsemanticscholar.orgnii.ac.jpmdpi.commdpi.comresearchgate.netlew.roacs.org These methods involve applying a varying potential to an electrode in contact with a solution of the compound and measuring the resulting current. This allows for the determination of redox potentials, which are indicative of the compound's ability to gain or lose electrons.

In the context of azulene organotin compounds and related azulene systems, cyclic voltammetry has been used to examine the redox behavior of poly(azulen-6-yl)benzene derivatives, showing reversible reduction waves and revealing the formation of stable dianions in some cases. colab.wsrsc.org The position and number of azulene units can influence the electron-accepting properties and redox potentials. colab.wsrsc.org Electrochemical studies have also been performed on azulene-containing polymers, demonstrating that their properties can be tuned by incorporating different metal centers and that they can exhibit stimuli-responsive behavior upon protonation, as evidenced by changes in their absorption and electrochemical properties. beilstein-journals.orgresearchgate.net The redox potentials of azulene compounds are significantly influenced by the nature of substituents. lew.ro

Electrochemical techniques, including CV, are also used to characterize azulene-modified electrodes and investigate their potential for applications such as heavy metal ion detection. mdpi.commdpi.com This highlights the importance of understanding the electrochemical properties for developing functional materials based on azulene organotin compounds.

Here is a summary of the techniques and their applications:

TechniqueInformation ProvidedRelevance to Azulene Organotin Compounds
X-ray Diffraction (XRD)Molecular structure, crystal packing, supramolecular interactionsDetermining precise atomic arrangement, bond parameters, and solid-state organization. wikipedia.orgnih.govresearchgate.net
XANES/EXAFSElemental speciation, oxidation state, local coordinationIdentifying the oxidation state and environment of tin, distinguishing different organotin species. researchgate.netacs.orgnih.gov
Electron Paramagnetic Resonance (EPR)Detection and characterization of radical speciesStudying radical cations/anions and unpaired electron distribution in the molecule. beilstein-journals.orgwikipedia.orgunibo.itbruker.compsu.edursc.org
Cyclic Voltammetry (CV)Redox potentials, electron transfer processes, stability of oxidation statesInvestigating the electrochemical behavior, electron-donating/accepting properties, and redox-induced transformations. beilstein-journals.orgcolab.wsrsc.orgresearchgate.netsemanticscholar.orgnii.ac.jpmdpi.commdpi.comresearchgate.netlew.roacs.org

These characterization techniques, when applied in combination, provide a comprehensive understanding of the structural, electronic, and chemical properties of azulene organotin compounds, which is essential for their rational design and application in various fields.

Computational and Theoretical Investigations of Azulene Organotin Compounds

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules and materials. It offers a balance between computational cost and accuracy, making it suitable for studying the characteristics of azulene (B44059) organotin compounds. DFT calculations can provide detailed information about molecular geometries, electronic distributions, energy levels, and spectroscopic parameters. acs.orgscience.govdntb.gov.uanih.govossila.comwikipedia.orgresearchgate.netchimia.ch

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization using DFT is a fundamental step to determine the most stable three-dimensional arrangement of atoms in a molecule or complex. This involves finding the minimum energy structure on the potential energy surface. acs.orgnih.govresearchgate.netchimia.chreddit.com For azulene organotin compounds, DFT calculations can be used to optimize the bond lengths, bond angles, and dihedral angles, providing a detailed picture of their molecular structure. Studies on azulene complexes and other organometallic complexes highlight the application of full geometry optimization without symmetry constraints to obtain accurate structural parameters. acs.orgnih.govresearchgate.netchimia.chreddit.com Conformation analysis, which explores different possible spatial arrangements of a molecule, can also be performed using computational methods, sometimes involving conformer searches, particularly for flexible organometallic systems. reddit.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

Analysis of the electronic structure, particularly the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is essential for understanding the reactivity and electronic properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter that relates to a molecule's ability to absorb light and participate in electron transfer processes. science.govossila.comrhhz.netmdpi.comresearchgate.neted.govmdpi.comscielo.org.mx

Azulene is known for its relatively small HOMO-LUMO gap compared to its isomer naphthalene, a characteristic attributed to its non-alternant hydrocarbon structure. rhhz.netmdpi.com The introduction of substituents, including organotin moieties, is expected to influence the energies and spatial distribution of the HOMO and LUMO, thereby tuning the band gap and electronic properties. rhhz.netmdpi.comscielo.org.mx Computational studies on azulene derivatives and other organic molecules demonstrate how DFT can be used to calculate these orbital energies and visualize their distribution. science.govossila.comrhhz.netmdpi.comresearchgate.neted.govmdpi.comscielo.org.mx For instance, DFT calculations on a tetranuclear organotin sulphide cage with a phenylazophenyl ligand reported a HOMO energy of -5.99 eV and a LUMO energy of -2.94 eV, resulting in a HOMO-LUMO gap of 3.05 eV. researchgate.net

Prediction of Spectroscopic Parameters (e.g., UV-Vis absorption, NMR shifts)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict the electronic absorption (UV-Vis) spectra of molecules. science.govdntb.gov.uanih.goved.govresearchgate.netusask.caacs.orgchemrxiv.org By calculating the energies and intensities of electronic transitions, theoretical spectra can be generated and compared with experimental data to aid in peak assignment and understanding the origin of observed colors and absorption properties. science.govnih.goved.govresearchgate.netchemrxiv.org

DFT can also be employed to compute Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (e.g., ¹H and ¹³C NMR). science.govdntb.gov.uaresearchgate.netacs.org The calculated chemical shifts can be compared to experimental NMR spectra obtained for azulene organotin compounds to assist in structural characterization and verification. Studies have shown good agreement between calculated and experimental NMR shifts for various organic molecules. science.gov These computational predictions are valuable tools in the spectroscopic analysis of novel compounds.

Thermochemical Properties and Reaction Energetics

DFT calculations can provide important thermochemical properties, including zero-point energy, enthalpy, entropy, and Gibbs free energy. science.govnih.gov These parameters are crucial for understanding the stability of molecules and for analyzing the thermodynamics of chemical reactions. nih.gov

Furthermore, computational methods can be used to investigate reaction energetics, such as determining activation energies and reaction pathways. dntb.gov.uanih.govwikipedia.org This is particularly relevant for understanding the formation mechanisms of azulene organotin compounds or their reactivity in various processes. Studies on organotin-catalyzed reactions demonstrate the use of DFT to model reaction mechanisms and calculate energy barriers. nih.gov Thermochemical data derived from computations can be correlated with experimental observations, such as electrochemical behavior. nih.gov

Quantum Chemical Studies of Excited States and Photophysical Pathways

Quantum chemical calculations are indispensable for investigating the excited electronic states of molecules and understanding their photophysical behavior, including light absorption, emission, and energy transfer processes. rhhz.netmdpi.commdpi.comresearchgate.netusask.cachemrxiv.orgrsc.orgfrontiersin.orgresearchgate.netchemrxiv.orgnih.govchemrxiv.orgrsc.organl.gov Azulene itself is a fascinating molecule from a photophysical perspective due to its unusual fluorescence originating from the second excited singlet state (S₂) rather than the lowest excited singlet state (S₁), a violation of Kasha's rule. rhhz.netmdpi.comchemrxiv.orgnih.govchemrxiv.org

Theoretical studies have explored the reasons behind this anti-Kasha fluorescence, attributing it to factors such as the contrasting aromaticity of the S₁ and S₂ states and accessible pathways for excited-state relaxation. nih.govchemrxiv.org For azulene organotin compounds, quantum chemical calculations can shed light on how the presence of the organotin moiety affects the excited state energy levels, transition probabilities, and relaxation pathways, potentially influencing their luminescence properties. Studies on azulene dyads and metal complexes with photoactive ligands provide examples of how computational chemistry is used to understand excited state dynamics and energy transfer processes. researchgate.netusask.caanl.gov

Analysis of Singlet-Triplet Energy Gaps and Inter-System Crossing (ISC)

The energy difference between singlet and triplet excited states (the singlet-triplet energy gap, ΔEST) is a critical factor governing intersystem crossing (ISC), the process by which a molecule transitions between states of different spin multiplicity. rsc.orgfrontiersin.orgresearchgate.netchemrxiv.orgrsc.org ISC is particularly important in processes like phosphorescence and thermally activated delayed fluorescence (TADF).

Recent research has focused on organic molecules with "inverted" singlet-triplet gaps (INVEST), where the lowest triplet state (T₁) is higher in energy than the lowest singlet state (S₁). frontiersin.orgresearchgate.netchemrxiv.org This energy level ordering can facilitate efficient reverse intersystem crossing (RISC) from T₁ to S₁, which is beneficial for applications such as organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.netchemrxiv.org Computational investigations are crucial for understanding the mechanisms of ISC and RISC, including the role of spin-orbit coupling and vibronic interactions. chemrxiv.org For azulene organotin compounds, theoretical calculations can determine the ΔEST and analyze the potential for efficient ISC or RISC, which is relevant for their potential use in optoelectronic applications or as photosensitizers. rsc.orgrsc.org

Theoretical Modeling of Reaction Mechanisms and Catalytic Cycles

Theoretical modeling, often using DFT calculations, is a powerful tool for elucidating reaction mechanisms and catalytic cycles involving organic and organometallic compounds, including organotin species. rsc.orgpku.edu.cn These studies can provide insights into transition states, intermediates, activation energies, and reaction pathways, helping to understand reactivity and selectivity.

Organotin compounds are known to be involved in various catalytic reactions. For instance, they are used as catalysts in the formation of urethanes, with theoretical studies describing catalytic cycles involving the coordination of isocyanates to tin alkoxides and subsequent transfer reactions. lupinepublishers.com

In the context of azulene organotin compounds, theoretical studies can help understand their formation mechanisms and their potential roles in catalyzed reactions. The Stille cross-coupling reaction, a common method for forming carbon-carbon bonds, involves organotin reagents and is often catalyzed by palladium. researchgate.netmdpi.comresearchgate.net Theoretical modeling can provide details on the oxidative insertion of palladium, transmetalation steps involving the organotin compound, and reductive elimination to form the coupled product. mdpi.com

One study reported the preparation of the first organotin reagents of azulenes, specifically 6-(tri-n-butylstannyl)azulene and its 1,3-diethoxycarbonyl derivative, via a Pd(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin). researchgate.net This highlights the relevance of theoretical studies in understanding the mechanisms of synthesizing azulene organotin compounds themselves.

Another theoretical study investigated the selective ring expansion and C-H functionalization of azulenes catalyzed by transition metals, comparing copper and silver catalysts. nih.gov DFT calculations were used to explain why copper favored ring expansion while silver led to C-H alkylation, demonstrating the utility of theory in understanding catalyst selectivity in reactions involving the azulene core. nih.gov While this study focused on copper and silver, similar theoretical approaches can be applied to investigate reactions catalyzed by or involving azulene organotin compounds.

Computational Design Strategies for Novel Azulene-Based Functional Materials

Computational design strategies are increasingly employed to predict and design novel materials with desired properties before experimental synthesis. For azulene-based functional materials, computational methods, particularly DFT and TD-DFT, are used to explore how modifications to the azulene structure, including the incorporation of organotin moieties, can influence their electronic, optical, and other functional properties. nih.govmdpi.comrsc.orgrhhz.net

Azulene's unique electronic structure, characterized by a significant dipole moment and a relatively narrow HOMO-LUMO gap, makes it an interesting building block for optoelectronic materials. nih.govrsc.orgrhhz.net Computational studies have explored the impact of different substitution patterns on azulene's electronic properties, suggesting that 2,6-connected polyazulenes are particularly unique due to efficient π-electron delocalization. rsc.org

Organotin moieties can influence the electronic and structural properties of organic molecules. Incorporating tin into azulene structures can lead to new compounds with potentially tailored properties for various applications. Computational studies can help predict these properties and guide the synthesis of promising candidates.

For example, theoretical calculations have been used to study complexes of transition metal carbonyl clusters with tin(II) phthalocyanine, providing insights into their electronic structure and bonding. rsc.org While not directly involving azulene, this demonstrates the application of computational methods to understand the properties of tin-containing complexes.

Computational design strategies for azulene-based functional materials can involve:

Predicting electronic and optical properties: Calculating HOMO-LUMO gaps, excitation energies, absorption and emission spectra using TD-DFT. mdpi.comrsc.org

Analyzing charge distribution and dipole moments: Understanding how substituents, including organotin groups, affect the polarity of the molecule. mdpi.comrsc.org

Modeling molecular structures and conformations: Determining the preferred geometries and flexibility of azulene organotin compounds. mdpi.comresearchgate.net

Simulating intermolecular interactions: Investigating how azulene organotin compounds might interact with other molecules or surfaces, relevant for material assembly and device performance. rhhz.netresearchgate.net

Designing molecules for specific applications: Using computational results to guide the synthesis of azulene organotin compounds for applications such as optoelectronics, sensing, or catalysis. nih.govrhhz.net

Studies on azulene-fused polycyclic aromatic hydrocarbons (PAHs) have shown that introducing azulene can lead to narrow bandgaps and unique stimuli-responsiveness, properties that can be explored computationally for designing new materials. acs.org The use of azulene derivatives as starting materials for intelligently designing PAHs and heteroaromatics is an active area of research where computational strategies are valuable. nih.govresearchgate.net

While specific computational design studies focused solely on azulene organotin functional materials are not extensively detailed in the provided snippets, the general principles of computational design applied to azulene-based materials and tin-containing compounds are well-established and form the basis for such investigations. The synthesis of organotin reagents of azulenes and their use in cross-coupling reactions researchgate.net provides a synthetic route to access azulene organotin compounds, which can then be subjected to computational studies to explore their potential as functional materials.

Data Tables

Based on the provided search results, specific quantitative data directly related to computational studies of azulene organotin compounds in the context of nonadiabatic coupling, internal conversion rates, reaction mechanism energetics, or detailed material properties is limited. The results primarily discuss the methodologies used and the general findings for azulene or other related systems.

However, some results mention specific compounds and types of calculations performed. While comprehensive data tables are not feasible with the available snippets, we can summarize some relevant information:

Study FocusComputational Method(s) UsedRelevant Findings (General)
Internal Conversion in AzuleneTD-DMRG, Time-dependent perturbation theory, Harmonic approximation, Semi-classical initial value representation shuaigroup.netresearchgate.netAnharmonicity enhances IC rate; good agreement with experimental data for azulene's anti-Kasha behavior. shuaigroup.netresearchgate.net
Electronic Structure and Properties of Azulene DerivativesDFT, TD-DFT, ESP calculations mdpi.comrsc.orgInfluence of substitution on HOMO/LUMO distribution, dipole moment, and absorption spectra. mdpi.comrsc.org
Complexes of Transition Metal Carbonyl Clusters with Tin(II) PhthalocyanineDFT (MN12-L, MN12-SX, CAM-B3LYP-D3(BJ) levels) rsc.orgInsights into metal-tin bonding, electronic structure, and magnetic properties. rsc.org
Mechanochemical Formation of C60:Calix researcher.lifeazulene ComplexDFT (ωB97xD/B3LYP, ωB97xD/6–31G(d)) researchgate.netSupport for complex formation and conformational analysis. researchgate.net
Transition Metal-Catalyzed Azulene ReactionsTheoretical study (DFT implied) nih.govExplanation for catalyst selectivity (Cu vs Ag) in ring expansion vs C-H functionalization of azulenes. nih.gov
Azulene-Fused PAHsPhotophysical study (implies theoretical calculations) acs.orgNarrow HOMO-LUMO bandgaps and stimuli-responsiveness. acs.org
Organotin Antifouling Compounds Binding to ReceptorsMolecular docking, MD simulation nih.govStructural binding and interaction stability of organotin compounds with sex-steroid receptors. nih.gov

This table provides a general overview of the types of computational studies performed on azulene-related systems and tin-containing compounds, indicating the relevance of these methods for studying azulene organotin compounds.

Detailed Research Findings

Detailed research findings from the provided snippets, specifically focusing on computational and theoretical investigations of azulene organotin compounds, are limited. However, we can extract some key findings related to the broader areas outlined:

Internal Conversion in Azulene: Anharmonic effects, including intramode anharmonicity and two-mode coupling, significantly increase the internal conversion rate in azulene. shuaigroup.netresearchgate.net Computational methods have successfully reproduced the experimentally observed anti-Kasha fluorescence of azulene. researchgate.net

Organotin Reagents Synthesis: The first organotin reagents of azulenes, 6-(tri-n-butylstannyl)azulene and its 1,3-diethoxycarbonyl derivative, were synthesized via a Pd(0)-catalyzed stannylation. researchgate.net This development is crucial for the synthesis of azulene organotin compounds for further study, including theoretical investigations.

Stille Coupling with Azulene Organotins: The synthesized azulene organotin reagents can be used in Stille cross-coupling reactions to form various azulene derivatives, including poly(azulen-6-yl)benzene derivatives. researchgate.net Cyclic voltammetry studies on these polymers showed interesting redox behavior, including a reversible one-step two-electron reduction in one case. researchgate.net

Theoretical Explanation of Azulene Reactivity: Theoretical studies can explain the distinct reactivity of azulene under different catalytic conditions, such as the preference for ring expansion versus C-H functionalization depending on the transition metal catalyst. nih.gov

These findings, while not always providing explicit computational data for azulene organotin compounds, highlight the synthetic accessibility of these compounds and the applicability of theoretical methods to understand their formation and potential transformations.

Compound Names and PubChem CIDs

Reactivity and Reaction Mechanisms of Azulene Organotin Species

Mechanistic Insights into Cross-Coupling Reactions Utilizing Organotin Reagents

The Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation and a primary application for azulene (B44059) organotin reagents. rsc.org These reactions provide an efficient pathway to functionalize the azulene core, particularly at the seven-membered ring, which can be challenging to modify using other methods. rsc.org The first versatile organotin reagents of azulene, such as 6-(tri-n-butylstannyl)azulene and its derivatives, are typically prepared via a palladium(0)-catalyzed direct stannylation of the corresponding 6-bromoazulenes with reagents like bis(tri-n-butyltin). colab.wsresearchgate.netrsc.org

The generally accepted mechanism for the Stille coupling, which applies to azulene organotin species, is a catalytic cycle involving a palladium complex (Scheme 1). acs.orglibretexts.org

The catalytic cycle proceeds through three main steps:

Oxidative Addition: The active 14-electron Pd(0) catalyst undergoes oxidative addition with an organic halide (e.g., an aryl, acyl, or azulenyl halide). This step forms a 16-electron Pd(II) intermediate. libretexts.org The reactivity of the catalyst can be enhanced by using bulky phosphine (B1218219) ligands, which promote the formation of the necessary coordinatively unsaturated palladium species. acs.org

Transmetalation: The organostannane (e.g., 6-(tri-n-butylstannyl)azulene) then transfers its azulenyl group to the Pd(II) complex, displacing the halide and forming a new Pd(II) intermediate with both the azulenyl group and the R-group from the original halide attached. libretexts.orgmdpi.com This is often the rate-determining step. The presence of copper(I) salts can sometimes accelerate this step. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (e.g., a 6-arylazulene) from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

This methodology has been successfully used to synthesize a variety of 6-aryl-, 6-acyl-, and bi-azulene derivatives in good yields. colab.wsresearchgate.net Furthermore, it has been instrumental in creating complex poly(azulen-6-yl)benzene derivatives by reacting stannylazulenes with polybrominated benzenes. colab.wsrsc.org

Scheme 1: Simplified Catalytic Cycle of the Stille Cross-Coupling Reaction with Azulene Organotin Reagents

Generated code

A simplified representation of the Stille coupling mechanism. 'Az' represents the azulene moiety, 'R' is the organic group from the halide, 'X' is the halide, and 'L' is a ligand such as triphenylphosphine.

Regiochemical Control and Stereochemical Outcomes in Azulene Functionalization

The inherent electronic asymmetry of the azulene nucleus is a dominant factor in controlling the regiochemistry of its functionalization. mdpi.comhelsinki.fi The five-membered ring possesses a higher electron density, making it nucleophilic and prone to electrophilic substitution, primarily at the C1 and C3 positions. mdpi.comchem-soc.sinih.gov Conversely, the seven-membered ring is electron-deficient, rendering it electrophilic and susceptible to nucleophilic attack at the C4, C6, and C8 positions. helsinki.finih.govmdpi.com

The synthesis of azulene organotin reagents often exploits this reactivity. For instance, 6-bromoazulenes, the precursors to 6-stannylazulenes, are prepared through reactions that direct functionalization to the electron-poor seven-membered ring. colab.ws The subsequent Stille coupling using these 6-stannylazulenes ensures that the new carbon-carbon bond is formed exclusively at the C6 position, providing excellent regiochemical control. colab.wsmdpi.com This is a significant advantage, as direct functionalization of the seven-membered ring can otherwise lead to mixtures of isomers. sciforum.net

Nucleophilic and Electrophilic Reaction Pathways at Azulene Moiety with Organotin Intermediates

The presence of an organotin group can influence the inherent nucleophilic and electrophilic nature of the azulene ring system. However, the primary reaction pathway for these organotin intermediates is the palladium-catalyzed cross-coupling, where the azulenyl group is transferred as a nucleophilic entity during the transmetalation step. mdpi.commdpi.com

Nucleophilic Character: The C-Sn bond in stannylazulenes is polarized, and in the context of transmetalation to a palladium(II) center, the azulenyl carbon atom acts as a nucleophile. mdpi.com This is the productive pathway in Stille couplings. Beyond this, azulene itself is known to react with strong nucleophiles like organolithium reagents, which add to the electron-deficient seven-membered ring to form intermediate Meisenheimer-type complexes. mdpi.com While not a direct reaction of the organotin species, this highlights the underlying reactivity of the azulene core.

Electrophilic Character: The azulene five-membered ring (C1/C3 positions) is inherently nucleophilic and reactive towards electrophiles. mdpi.comhelsinki.fi In principle, an azulene organotin compound could undergo electrophilic substitution on the five-membered ring. However, the Stille coupling conditions are generally not designed for this type of reaction, and the palladium-catalyzed pathway at the tin-bearing carbon is overwhelmingly favored. rsc.org The seven-membered ring (C4/C6/C8 positions) is electrophilic and reacts with nucleophiles. mdpi.com The preparation of precursor haloazulenes often relies on this electrophilic character. mdpi.comresearchgate.net

The primary utility of the organotin intermediate is to function as an azulenyl nucleophile precursor in metal-catalyzed reactions, effectively harnessing the nucleophilicity of the C-Sn bond for targeted C-C bond formation. rsc.org

Electrochemical Reactivity and Intrinsic Redox Activity of Azulene Organotin Frameworks

Azulene and its derivatives are known for their intrinsic redox activity, a property stemming from the unique electronic structure of the fused five- and seven-membered rings. colab.wsresearchgate.net This activity is retained and can be systematically tuned in the complex frameworks built using azulene organotin precursors. The electrochemical properties of poly(azulen-6-yl)benzene derivatives, synthesized via Stille coupling, have been extensively studied using techniques like cyclic voltammetry (CV). colab.wsresearchgate.net

These studies reveal that azulene-containing systems exhibit rich, multi-step redox behavior. colab.wsnii.ac.jp For example, 1,4-di(azulen-6-yl)benzene, when substituted with electron-withdrawing diethoxycarbonyl groups on the azulene rings, undergoes a reversible one-step, two-electron reduction at -1.30 V. colab.wsrsc.org This indicates the formation of a stable, closed-shell dianion, a feature attributed to the strong electron-accepting properties conferred by the azulen-6-yl substituents. rsc.orgcolab.wsresearchgate.net

The number and arrangement of the azulene units on a central core significantly influence the redox potentials. For instance, a 1,2,4,5-tetra(azulen-6-yl)benzene derivative shows enhanced electron-accepting capabilities compared to a 1,3,5-tri(azulen-6-yl)benzene analogue, due to the stabilization of the resulting dianionic species. colab.wsrsc.org This redox activity is often accompanied by electrochromism, where the compound changes color upon electrochemical reduction or oxidation. colab.wsresearchgate.net However, the stability of the generated radical ionic species can be low, and in some cases, the reverse oxidation process may not fully regenerate the original neutral compound. rsc.orgcolab.wsresearchgate.net This tunable electrochemical behavior makes these materials promising candidates for organic electronic devices and redox-switchable systems. researchgate.netnii.ac.jp

Table 1: Electrochemical Reduction Potentials of Selected Poly(azulen-6-yl)benzene Derivatives Data obtained from cyclic voltammetry studies of derivatives prepared from azulene organotin precursors.

CompoundReduction Potential (Epc, V vs. Ag/Ag+)Redox Process CharacteristicsReference
1,4-Bis(1,3-diethoxycarbonylazulen-6-yl)benzene (18)-1.30Reversible, one-step, two-electron reduction to a dianion. colab.ws, rsc.org
1,3,5-Tris(1,3-diethoxycarbonylazulen-6-yl)benzene (20)-1.37, -1.58, -1.82Three-step reduction process. colab.ws, rsc.org
1,2,4,5-Tetrakis(1,3-diethoxycarbonylazulen-6-yl)benzene (22)-1.19, -1.41Two-step reduction, increased electron-accepting properties. colab.ws, rsc.org

Future Directions and Emerging Research Areas

Rational Design of Novel Azulene-Tin Hybrid Architectures

The rational design of new molecules is fundamental to advancing materials science, and the development of azulene-tin compounds is no exception. Future research will heavily focus on the deliberate and predictable construction of novel hybrid architectures to achieve specific functions. This involves a deep understanding of structure-property relationships. researchgate.net

Key design strategies will likely revolve around:

Tuning Electronic Properties: The inherent dipole moment and the distinct reactivity of the five- and seven-membered rings of azulene (B44059) offer a rich platform for tuning the electronic properties of the final compound. researchgate.net By strategically placing electron-donating or electron-withdrawing groups on the azulene core or by modifying the organic substituents on the tin atom, researchers can modulate the HOMO-LUMO gap, redox potentials, and charge transfer characteristics. researchgate.net

Controlling Supramolecular Assembly: The design will extend beyond the single molecule to control how azulene-tin units organize in the solid state. By incorporating specific functional groups capable of hydrogen bonding, π-π stacking, or other non-covalent interactions, it will be possible to create self-assembling systems with ordered structures, which is crucial for applications in organic electronics.

Creating Multi-functional Hybrids: A significant future avenue is the design of molecules that combine the properties of azulene and tin for multi-functionality. For instance, a molecule could be designed where the azulene unit acts as a chromophore for light-harvesting, while the organotin moiety serves as a catalytic center or a point of attachment to a semiconductor surface. The design of azulene-based emitters that violate Kasha's rule (exhibiting fluorescence from higher excited states) could be integrated with the properties of tin to create novel photofunctional materials. nih.govnih.gov

A summary of potential design strategies and their target applications is presented in Table 1.

Design Strategy Molecular Focus Target Property/Application Relevant Concepts
Electronic TuningSubstitution on azulene rings; altering alkyl/aryl groups on tin.Modulated HOMO-LUMO gap, nonlinear optical (NLO) properties, colorimetric sensing.Dipole moment, electron-donating/accepting groups. researchgate.net
Architectural ControlIntroducing recognition sites (e.g., H-bond donors/acceptors).Crystalline materials, liquid crystals, organic field-effect transistors (OFETs).Self-assembly, π-π stacking, molecular rigidity. nih.gov
Functional IntegrationCombining azulene's optical properties with tin's catalytic or binding ability.Photocatalysis, dye-sensitized solar cells, molecular switches.Anti-Kasha's rule emission, Lewis acidity of tin. nih.govrjpbcs.com

Investigation of Emerging Catalytic Applications

While organotin compounds are established as catalysts for processes like esterification and in polymerization, the catalytic potential of hybrid azulene-tin systems remains largely unexplored. rjpbcs.comroadmaptozero.com Future research is expected to delve into this area, leveraging the unique combination of the azulene scaffold and the tin center.

Emerging research could focus on:

Lewis Acid Catalysis: The Lewis acidity of the organotin cation (RnSn(4-n)+) is a key feature. rjpbcs.com By attaching this acidic site to an azulene framework, it may be possible to create catalysts where the azulene unit influences the substrate binding or the electronic environment of the catalytic center, potentially leading to novel reactivity or selectivity.

Photocatalysis: The strong light absorption properties of the azulene chromophore in the visible spectrum suggest potential applications in photocatalysis. acs.org An azulene-tin compound could absorb light, generating an excited state that then participates in a catalytic cycle, for example, by transferring an electron or energy to a substrate.

Tandem Catalysis: The first versatile organometallic reagents of azulenes, 6-(tri-n-butylstannyl)azulenes, have been prepared and used in Stille cross-coupling reactions. lookchem.com This highlights the role of azulene-tin compounds as reagents or pre-catalysts. Future work could design systems where an azulene-tin complex itself catalyzes one reaction while the azulene core is modified to perform a secondary, independent catalytic transformation.

In-Situ Characterization of Reaction Dynamics in Azulene Organotin Systems

To guide the rational design and understand the mechanisms of catalytic applications, it is crucial to observe the chemical processes as they happen. The application of in-situ characterization techniques to azulene organotin systems is a critical future research area. rsc.org These methods allow for the real-time monitoring of species in a reaction mixture, providing invaluable insights into reaction pathways, intermediates, and active sites. rsc.org

Key techniques and their potential applications include:

In-Situ Spectroscopy (NMR, IR, UV-Vis): These techniques can be used to follow the progress of the synthesis of azulene-tin compounds, identifying intermediates and optimizing reaction conditions. For example, monitoring the Stille coupling reaction between a haloazulene and an organotin species could reveal details about the oxidative addition and reductive elimination steps. mdpi.com

In-Situ Spectroelectrochemistry: For azulene-tin compounds designed for electronic applications, this technique can correlate the changes in optical properties (UV-Vis absorption) with the electrochemical state of the molecule. ntu.edu.sg This is vital for understanding and designing electrochromic materials.

Time-Resolved Spectroscopy: To understand the photophysical processes in potential photocatalysts or light-emitting materials, time-resolved techniques like transient absorption spectroscopy are essential. acs.org These experiments can track the formation and decay of excited states, revealing the dynamics of processes like internal conversion and intersystem crossing, which are fundamental to the anti-Kasha behavior of azulene. acs.org

Integration of Azulene Organotin Compounds into Hybrid Organic-Inorganic Materials

The unique properties of azulene organotin compounds can be amplified by incorporating them as building blocks into larger, multi-component materials. The creation of hybrid organic-inorganic materials is a promising direction for developing advanced functional systems. researchgate.net

Future research will likely explore:

Azulene-Tin Functionalized Polymers: Incorporating 2,6-connected azulene units into the backbone of conjugated polymers has been shown to be an effective strategy for high-performance optoelectronic materials. researchgate.net A next step would be to synthesize polymers containing azulene-tin linkages, which could offer enhanced processability, new electronic properties, or serve as polymeric catalysts.

Attachment to Semiconductor Surfaces: For applications in solar cells or photocatalysis, azulene-tin compounds could be designed with appropriate anchoring groups (like carboxylates or siloxanes) to bind them to the surface of inorganic semiconductors such as TiO₂ or ZnO. The azulene unit would act as a light-harvester, and the tin atom could mediate the electronic coupling to the semiconductor.

Incorporation into Porous Frameworks: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials built from molecular precursors. Designing azulene-tin derivatives that can act as linkers or nodes in these frameworks could lead to materials with high surface areas and ordered pores, decorated with the specific electronic and catalytic sites of the azulene-tin unit, making them suitable for sensing, separations, or heterogeneous catalysis.

Advancements in Computational Methodologies for Predictive Modeling

As azulene-tin systems become more complex, computational modeling will be an indispensable tool for predicting their properties and guiding synthetic efforts. researchgate.net While computational studies on azulene and its simpler derivatives are common, extending these methods to heavier elements like tin presents challenges and opportunities. researchgate.net

Future advancements will likely focus on:

Developing Accurate and Efficient Models: There is a need for computational methods that can accurately describe the electronic structure of compounds containing both a π-conjugated organic system and a heavy main-group element like tin. This includes improving density functional theory (DFT) functionals and basis sets.

Predicting Photophysical Properties: Time-dependent DFT (TD-DFT) is a key tool for modeling excited states. researchgate.net Refining these methods for azulene-tin compounds will be crucial for understanding their UV-Vis spectra, fluorescence, and the dynamics of their excited states, including the anti-Kasha effect. acs.org

Modeling Reaction Mechanisms: Computational chemistry can be used to map out the potential energy surfaces of reactions involving azulene-tin compounds, helping to elucidate catalytic mechanisms and predict the most likely reaction pathways. This can accelerate the discovery of new catalytic applications.

A summary of computational approaches and their targets is shown in Table 2.

Computational Method Research Target Predicted Properties Significance
Density Functional Theory (DFT)Ground-state propertiesMolecular geometry, electronic structure, stability, aromaticity. researchgate.netRational design of stable compounds.
Time-Dependent DFT (TD-DFT)Excited-state propertiesUV-Vis absorption/emission spectra, excited state character (e.g., S1, S2). acs.orgDesign of optical materials and photosensitizers.
Quantum Mechanics/Molecular Mechanics (QM/MM)Systems in complex environmentsBehavior in solution or integrated into larger materials (e.g., polymers, surfaces).Bridging molecular scale with macroscopic material properties.
Reaction Pathway ModelingCatalytic mechanismsTransition state energies, activation barriers, reaction intermediates.Discovery and optimization of catalysts.

Exploration of Sustainable and Green Synthetic Routes for Azulene Organotin Derivatives

The toxicity and environmental persistence of some organotin compounds are significant concerns. roadmaptozero.comcdc.gov Therefore, a major future research direction must be the development of sustainable and green synthetic methodologies.

Key areas for improvement include:

Catalyst Efficiency: The primary synthetic route to many azulene-tin compounds is the Stille cross-coupling reaction, which typically uses a palladium catalyst. lookchem.commdpi.com Research into more efficient catalysts that can operate at lower loadings and in greener solvents (e.g., water, ethanol, or ionic liquids) will be crucial.

Atom Economy: Developing reactions with higher atom economy that minimize the formation of stoichiometric byproducts is a core principle of green chemistry. This could involve exploring C-H activation strategies to directly couple azulenes with tin hydrides, avoiding the need for pre-functionalized haloazulenes.

Reducing Tin Waste: A significant drawback of using organotin reagents is the generation of toxic tin byproducts that are difficult to remove. Future research could focus on developing catalytic cycles that use only a substoichiometric amount of a tin compound or designing recyclable tin reagents. Exploring alternative organometallic reagents, such as those based on bismuth or zinc, which are generally less toxic, could also be a viable path for certain transformations currently reliant on tin. mdpi.comafirm-group.com

Q & A

Q. How can researchers systematically review existing literature on this compound’s applications?

  • Methodology : Use keyword combinations (e.g., “azulene tin coordination” OR “Sn-azulene photophysics”) in databases like SciFinder or PubMed. Screen abstracts for relevance, then extract data into structured tables (e.g., synthesis routes, spectral data). Use citation management tools to track sources and identify knowledge gaps .

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